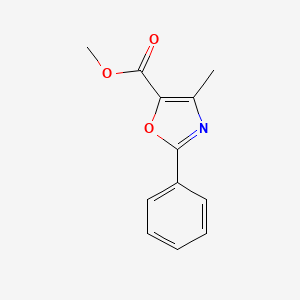

Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxazole derivatives has been an area of interest for many researchers . Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine . This reaction involves an I 2 /Cu (NO 3) 2 •3H 2 O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Applications De Recherche Scientifique

Photochemical Studies

- Matrix Isolation and Photochemistry : The study of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a closely related compound, provides insights into the photochemical processes leading to oxazole formation from isoxazole compounds through UV irradiation. The identification of azirine and nitrile-ylide intermediates in these processes enriches our understanding of isoxazole to oxazole photoisomerization (Lopes et al., 2011).

Synthesis and Structural Assignment

- Thermal Ring Expansion : Research demonstrates the thermal ring expansion of methyl 2-benzoyl-2-halo-2H-azirine-3-carboxylates to 4-halo-5-phenyl-1,3-oxazole-2-carboxylates, providing a methodological basis for structural assignment and synthesis of oxazole derivatives (Lopes et al., 2009).

Anticancer Activity

- Anticancer Screening : A series of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates, including compounds structurally similar to Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate, have been synthesized and screened for anticancer activity against a variety of cancer cell lines, demonstrating significant cytotoxic activity. This suggests potential therapeutic applications (Pilyo et al., 2020).

Synthetic Methodologies

- Copper-Catalyzed Cyclization : The development of efficient synthetic routes for 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization of functionalized enamides highlights a versatile approach to oxazole synthesis, potentially applicable to this compound (Kumar et al., 2012).

Blood Platelet Aggregation Inhibition

- Oxazole Derivatives as Inhibitors : The synthesis of methyl 5-substituted oxazole-4-carboxylates and their evaluation for inhibitory activity on blood platelet aggregation in vitro and ex vivo indicates potential for developing novel therapeutic agents based on oxazole derivatives (Ozaki et al., 1983).

Mécanisme D'action

Target of Action

Oxazole derivatives are known to have a wide spectrum of biological activities, which suggests they interact with multiple targets .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Oxazole derivatives are known to influence a range of biochemical pathways, depending on their specific structure and the biological context .

Result of Action

Oxazole derivatives are known to have a wide range of biological activities, suggesting they can induce various molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate .

Propriétés

IUPAC Name |

methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)16-11(13-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCRXAFDRRPINE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391323 |

Source

|

| Record name | methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818909 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

22260-83-9 |

Source

|

| Record name | methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide](/img/structure/B1307106.png)

![N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B1307111.png)

![3-[4-(2-chlorobut-2-enylidene)-5-methylidene-1H-imidazol-2-yl]propanoic acid](/img/structure/B1307131.png)